![molecular formula C20H17N3O2 B1228836 5-[(3-Methylphenoxy)methyl]-3-[4-(1-pyrrolyl)phenyl]-1,2,4-oxadiazole](/img/structure/B1228836.png)
5-[(3-Methylphenoxy)methyl]-3-[4-(1-pyrrolyl)phenyl]-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(3-methylphenoxy)methyl]-3-[4-(1-pyrrolyl)phenyl]-1,2,4-oxadiazole is a member of pyrroles.
Aplicaciones Científicas De Investigación
Computational and Pharmacological Potential
5-[(3-Methylphenoxy)methyl]-3-[4-(1-pyrrolyl)phenyl]-1,2,4-oxadiazole and similar derivatives have been computationally and pharmacologically evaluated for various applications. These derivatives have shown promise in toxicity assessment, tumor inhibition, antioxidant properties, analgesic, and anti-inflammatory actions. For instance, certain compounds demonstrated moderate inhibitory effects in all assays and possessed good affinity for cyclooxygenase-2 (COX-2) and 5-lypoxygenase (5-LOX), correlating to their analgesic and anti-inflammatory effects (Faheem, 2018).
Synthesis and Characterization
These oxadiazole derivatives have been synthesized and characterized, showing potent analgesic and anti-inflammatory activities in rodent models. The process involves the reaction of starting materials like 4-chloro-m-cresol with ethyl chloroacetate, yielding various oxadiazole derivatives. These compounds are then analyzed using techniques like infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectroscopy (Dewangan et al., 2015).
Antitubercular Agents
Another significant application is in the synthesis of pyrrole derivatives as antitubercular agents. These compounds, including various 5-(4-(1H-pyrrol-1-yl)phenyl)-1,3,4-oxadiazol-2-yl substituted benzothioate derivatives, showed moderate to good antitubercular activity. Pharmacophore hypothesis and Surflex-Docking studies helped to understand the structure-activity relationship, and the results were promising in developing potential leads for novel InhA inhibitors (Joshi et al., 2015).
Anti-protozoal and Anti-cancer Agents
These derivatives have also shown potential as anti-protozoal and anti-cancer agents. A series of novel oxadiazolyl pyrrolo triazole diones, designed and synthesized using bioisosterism, were investigated for in vitro anti-protozoal and cytotoxic activities (Dürüst et al., 2012).
Antibacterial and Antifungal Activities
Furthermore, these compounds have been synthesized and evaluated for potential antibacterial and antifungal activities. Certain derivatives demonstrated potent activity against pathogens like Candida tenuis and Aspergillus niger at low concentrations (Voskienė et al., 2012).
Anion Sensing Applications
Additionally, derivatives containing phenol hydroxyl and 1,3,4-oxadiazole groups have been used as anion sensors. These sensors have shown spectroscopic and colorimetric properties in solution for fluoride sensing, displaying changes from colorless to yellow with different optical shifts upon addition of fluoride (Ma et al., 2013).
Propiedades
Nombre del producto |
5-[(3-Methylphenoxy)methyl]-3-[4-(1-pyrrolyl)phenyl]-1,2,4-oxadiazole |
|---|---|
Fórmula molecular |
C20H17N3O2 |
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
5-[(3-methylphenoxy)methyl]-3-(4-pyrrol-1-ylphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C20H17N3O2/c1-15-5-4-6-18(13-15)24-14-19-21-20(22-25-19)16-7-9-17(10-8-16)23-11-2-3-12-23/h2-13H,14H2,1H3 |
Clave InChI |
NMXNNBMGMUREIP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC2=NC(=NO2)C3=CC=C(C=C3)N4C=CC=C4 |
SMILES canónico |
CC1=CC(=CC=C1)OCC2=NC(=NO2)C3=CC=C(C=C3)N4C=CC=C4 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



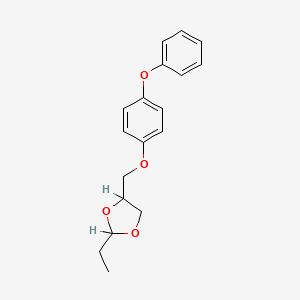
![4-(4-chlorophenyl)-3-[2-(4-methylphenyl)cyclopropyl]-1H-1,2,4-triazole-5-thione](/img/structure/B1228755.png)
![5-[(2-Methylphenoxy)methyl]-3-[(4-methyl-1-piperidinyl)methyl]-2-oxazolidinone](/img/structure/B1228757.png)
![3-butan-2-yl-1-[(6,7-dimethoxy-2-oxo-1H-quinolin-3-yl)methyl]-1-(2-phenylethyl)thiourea](/img/structure/B1228758.png)

![1-[2-(4-Bromophenyl)-2-oxoethyl]-3-(2-furanylmethyl)-6,7-dimethoxyquinazoline-2,4-dione](/img/structure/B1228762.png)
![6-[(4-Aminobenzyl)amino]-2,3,4,5-tetrahydropyridinium](/img/structure/B1228765.png)
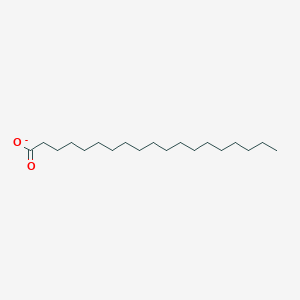
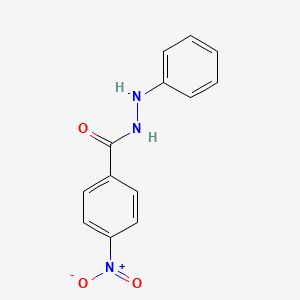
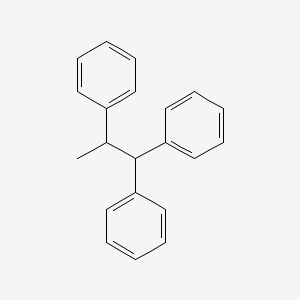
![N-[4-[cyano-[3-[2-(4-morpholinyl)ethylamino]-2-quinoxalinyl]methyl]sulfonylphenyl]acetamide](/img/structure/B1228776.png)
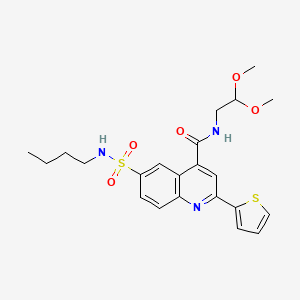
![2-{[4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino}-2-methylbutanenitrile](/img/structure/B1228778.png)
![6-amino-5-cyano-2-[[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]methyl]-4-phenyl-4H-pyran-3-carboxylic acid ethyl ester](/img/structure/B1228779.png)